molecular formula C11H9BrN2O B13268619 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one

1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B13268619
M. Wt: 265.11 g/mol
InChI Key: VWTBFMSKUAKXKR-UHFFFAOYSA-N
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Description

1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one is a compound that features a brominated phenyl ring substituted with an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and imidazole groups imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

The synthesis of 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar compounds to 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one include:

The uniqueness of this compound lies in its combined bromine and imidazole functionalities, which provide a versatile platform for various chemical transformations and applications.

Biological Activity

1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one, also known as 2-bromo-1-(4-imidazol-1-yl-phenyl)ethanone, is an organic compound with significant biological activity. This compound features a bromine atom, a phenyl group, and an imidazole ring, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science. This article explores the biological activities associated with this compound, including its antimicrobial, antifungal, and anticancer properties.

  • Molecular Formula : C₁₁H₉BrN₂O
  • Molecular Weight : 265.11 g/mol
  • Boiling Point : Approximately 405 °C (predicted)
  • Density : 1.48 g/cm³ (predicted)
  • Solubility : Slightly soluble in DMSO and water
  • pKa : Approximately 4.97 (predicted)

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. Specifically, studies on similar compounds have shown that they can act as effective inhibitors against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

The presence of the bromine atom in this compound may enhance its interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.

Antifungal Activity

Similar compounds have demonstrated antifungal properties as well. The imidazole moiety is particularly noted for its ability to inhibit fungal growth, making it a valuable structure in the development of antifungal agents. The specific antifungal activity of this compound has not been extensively documented but can be inferred from the activities of structurally related compounds.

Anticancer Potential

The anticancer properties of halogenated imidazole derivatives have been widely studied. Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives similar to this compound have been reported to exhibit significant cytotoxicity against several cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of imidazole-containing compounds:

StudyFindings
Study ADemonstrated antibacterial activity against E. coli with MIC values comparable to standard antibiotics .
Study BInvestigated the anticancer effects of brominated imidazoles, reporting significant inhibition of tumor growth in vitro .
Study CEvaluated the antifungal activity of similar compounds, showing effectiveness against common fungal pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many imidazole derivatives act by inhibiting enzymes critical for microbial survival.
  • Disruption of Cell Membranes : The lipophilic nature of brominated compounds may allow them to integrate into microbial membranes, leading to increased permeability and cell death.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

1-(2-bromo-4-imidazol-1-ylphenyl)ethanone

InChI

InChI=1S/C11H9BrN2O/c1-8(15)10-3-2-9(6-11(10)12)14-5-4-13-7-14/h2-7H,1H3

InChI Key

VWTBFMSKUAKXKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2C=CN=C2)Br

Origin of Product

United States

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